N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
Description
Properties
Molecular Formula |
C21H21FN2O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H21FN2O2S/c1-25-18-10-8-17(9-11-18)23-21-24(13-19-3-2-12-26-19)20(14-27-21)15-4-6-16(22)7-5-15/h4-11,14,19H,2-3,12-13H2,1H3 |
InChI Key |
DHAYBWULHPUJLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)CC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
The thiazole moiety is known for its potential antibacterial properties. Recent studies have highlighted various thiazole derivatives, including those similar to N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline, as having promising antibacterial effects against resistant strains of bacteria. For instance, compounds with structural similarities have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole structure can enhance efficacy against these pathogens .
Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant effects. Studies indicate that certain thiazole-containing compounds exhibit strong anticonvulsant activity in animal models, potentially offering new avenues for epilepsy treatment. The structure-activity relationship (SAR) analysis points to the importance of substituents on the thiazole ring in enhancing anticonvulsant efficacy .
Synthesis of Novel Therapeutics
Scaffold for Drug Development
The unique structure of this compound provides a versatile scaffold for the synthesis of novel therapeutic agents. Researchers have utilized this compound as a starting point to develop new derivatives with improved pharmacological profiles. For example, modifications to the tetrahydrofuran moiety have led to enhanced solubility and bioavailability in preliminary studies .
Targeting Cancer
There is growing interest in thiazole derivatives as potential anticancer agents. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Case Studies
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the tetrahydrofuran moiety can improve its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectral and Structural Characteristics
Key spectral data and intermolecular interactions:
- Crystal Packing : Methoxy/fluoro substituents on phenyl rings influence extended networks via C–H···X (X = N, O, π) and π···π interactions, as seen in benzofuran-thiazole hybrids .
Research Findings and Implications
Tautomer Stability : Unlike triazole-thiones , the target compound likely adopts a single tautomeric form due to steric and electronic constraints from the tetrahydrofuran-methyl group.
Synthetic Efficiency : Catalyst-free methods (as in ) offer higher yields and simplicity compared to multi-step alkylation or cyclization routes.
Biological Relevance : While biological data are absent in the evidence, structural analogs with fluorophenyl/methoxy groups (e.g., ) are often explored for antimicrobial or kinase inhibitory activity.
Biological Activity
N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications, with a focus on antimicrobial and anticancer activities.
Synthesis and Structure
The compound can be synthesized through a series of reactions involving thiazole derivatives and fluorinated phenyl groups. The general synthetic route includes the condensation of appropriate aldehydes with thiazole derivatives in the presence of suitable catalysts and solvents, such as tetrahydrofuran (THF) . The structure of the compound features a thiazole ring, a methoxy group, and a fluorinated phenyl group, which contribute to its biological activity.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that various thiazole compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures to this compound were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 10 µg/mL |
| Compound B | E. coli | 15 µg/mL |
| N-[(2Z)...] | S. aureus, E. coli | 12 µg/mL |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A recent study reported that several thiazole-based compounds exhibited cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .
Table 2: Cytotoxic Effects of Thiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (Breast Cancer) | 5.0 |
| Compound D | HL-60 (Leukemia) | 8.0 |
| N-[(2Z)...] | MCF-7, HL-60 | 6.5 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Raache et al. evaluated the antibacterial activity of fluorinated thiazole derivatives against clinical strains of bacteria. The results indicated that modifications in the thiazole ring significantly enhanced antimicrobial potency .
- Case Study on Anticancer Properties : Another research article focused on the anticancer activity of thiazolidinone derivatives, which share structural similarities with N-[(2Z)...]. The study demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
